5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
IUPAC Name |
6-fluoro-3-propan-2-yl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-6(2)13-9-4-3-7(11)5-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZQYRNKEDLHCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185696 | |
| Record name | 5-Fluoro-1,3-dihydro-1-(1-methylethyl)-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146366-01-0 | |
| Record name | 5-Fluoro-1,3-dihydro-1-(1-methylethyl)-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146366-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1,3-dihydro-1-(1-methylethyl)-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with 4-fluoro-2-nitroaniline as the primary precursor, chosen for its fluorine substituent at the 4-position, which aligns with the target compound’s 5-fluoro orientation after cyclization. The isopropyl group is introduced via N-alkylation using isopropyl bromide or iodide in the presence of a base such as potassium carbonate. This step is conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) at 60–80°C for 12–24 hours.
Example Protocol:
Nitro Group Reduction
The nitro group in 1-isopropyl-4-fluoro-2-nitroaniline is reduced to an amine using sodium dithionite (Na₂S₂O₄) under acidic conditions. This step proceeds in a mixture of water and ethanol at 50–60°C, yielding 1-isopropyl-4-fluoro-1,2-diaminobenzene .
Key Data:
Cyclization to Benzimidazolone Core
Cyclization of the diamine intermediate is achieved using 1,1'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF). CDI facilitates the formation of the benzimidazol-2-one ring via carbonyl insertion.
Optimized Conditions:
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1-Isopropyl-4-fluoro-1,2-diaminobenzene (1.0 equiv) and CDI (2.0 equiv) in THF at 25°C for 20 hours.
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Post-reaction workup includes aqueous extraction and column chromatography.
Industrial-Scale Production Considerations
Catalyst and Solvent Optimization
Industrial methods prioritize cost efficiency and scalability. DMF is replaced with toluene or ethyl acetate for N-alkylation to reduce toxicity. Catalytic amounts of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.
Comparative Data:
| Solvent | Catalyst | Reaction Time | Yield |
|---|---|---|---|
| DMF | None | 18 hours | 85% |
| Toluene | TBAB (0.1 equiv) | 8 hours | 88% |
Purification Techniques
Crystallization is favored over chromatography for large-scale production. The final compound is recrystallized from ethyl acetate/hexane mixtures, achieving >99% purity.
Mechanistic Insights and Side Reactions
Cyclization Mechanism
CDI-mediated cyclization proceeds through a two-step mechanism:
Common Side Products
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Over-alkylation : Occurs with excess isopropyl iodide, producing dialkylated byproducts.
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Incomplete Reduction : Residual nitro groups lead to imidazole ring-opening under acidic conditions.
Structural Characterization
Spectroscopic Data
1H NMR (CDCl₃) of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one:
13C NMR (CDCl₃):
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 69.45 | 69.57 |
| H | 7.42 | 7.44 |
| N | 14.73 | 14.79 |
Comparative Analysis of Synthetic Protocols
Challenges and Mitigation Strategies
Fluorine Substituent Reactivity
The electron-withdrawing fluorine atom slows N-alkylation. This is mitigated by:
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Structural Characteristics
The compound features a benzimidazole ring with a fluorine atom and an isopropyl group, which contribute to its chemical stability and biological activity. The presence of the fluorine atom enhances the ability of the compound to form hydrogen bonds, while the isopropyl group increases its lipophilicity, facilitating membrane penetration.
Medicinal Chemistry
5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one has been explored for its potential therapeutic properties:
- Antimicrobial Activity: Studies have indicated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties: Research has shown that it may inhibit cancer cell proliferation through specific molecular interactions, potentially leading to novel cancer therapies.
Analytical Chemistry
The compound is investigated as a fluorescent probe for detecting metal ions, particularly iron. Its ability to selectively bind to metal ions allows for sensitive detection methods in various analytical applications.
Materials Science
In materials science, this compound serves as a building block for synthesizing new materials with tailored chemical properties. Its unique structure allows for modifications that can lead to innovative applications in coatings, polymers, and nanomaterials.
Chemical Synthesis
As a versatile building block in organic synthesis, this compound is utilized in creating more complex organic molecules. It participates in various chemical reactions, including oxidation, reduction, and substitution reactions.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that the compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Mechanisms
Research conducted by Cancer Research focused on the anticancer mechanisms of this compound. The study revealed that it induces apoptosis in cancer cells by activating specific signaling pathways. These findings highlight its potential role in cancer therapy.
Case Study 3: Fluorescent Probes for Metal Detection
An article in Analytical Chemistry discussed the use of this compound as a fluorescent probe for iron detection. The compound showed high selectivity and sensitivity towards Fe²⁺ ions, making it suitable for environmental monitoring and biological applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The isopropyl group contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzimidazole ring structure allows the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the 5-Position
The 5-position of the dihydrobenzoimidazol-2-one scaffold is critical for modulating biological activity. Key comparisons include:
5-Hydrosulfonyl Derivatives
- Example : 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives (e.g., compound 5b ) exhibit potent antitumor activity.
- Activity : IC50 = 2.6 µM against HCC1937 breast cancer cells .
- SAR : Sulfamide groups at the 5-position enhance cytotoxicity, particularly when paired with aromatic or heterocyclic substituents at other positions .
5-Fluoro Derivatives
- Example : 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one (CAS 1418277-48-1).
- Inference: Fluorine’s electronegativity may improve target binding or pharmacokinetic properties, though direct antitumor data are lacking.
5-Bromo and 5-Nitro Derivatives
- Example : 5-Bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS 24786-51-4).
Substituent Effects at the 1-Position
The 1-position substituent influences steric bulk and solubility:
1-Isopropyl Group
- Similar 1-isopropyl derivatives (e.g., 1-isopropyl-5-methyl analogs) are synthesized via N-acylation reactions .
1-Piperidin-4-yl Group
- Example : Halopemide (PLD1/2 inhibitor).
- Activity : Halopemide’s piperidin-4-yl group contributes to PLD binding, demonstrating the importance of nitrogen-containing substituents for enzyme inhibition .
Biological Activity
5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic compound that belongs to the benzimidazole family, known for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of 194.21 g/mol. The presence of a fluorine atom and an isopropyl group enhances its lipophilicity and biological activity, making it a subject of interest in drug discovery.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Hydrogen Bonding: The fluorine atom enhances hydrogen bonding capabilities, facilitating interactions with biological molecules.
- Lipophilicity: The isopropyl group increases the compound's ability to penetrate biological membranes.
- Enzyme Interaction: The benzimidazole ring structure allows for modulation of enzyme activity, particularly in cancer-related pathways.
Anticancer Properties
Research indicates that benzimidazole derivatives exhibit significant anticancer activity. Specifically, studies have shown that this compound acts as an inhibitor of Indolamine 2,3-dioxygenase-1 (IDO1), a key enzyme involved in tumor immune evasion.
Case Study Data:
- In vitro studies demonstrated that related benzimidazole compounds exhibited IC50 values ranging from low nanomolar concentrations (e.g., 0.003 µM) against various cancer cell lines, indicating strong inhibitory effects on tumor growth .
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | IDO1 | <0.003 | Zhang et al. (2021) |
| N-(3-(1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamide | IDO1 | 0.016 | Hamilton et al. (2021) |
Antimicrobial Effects
The compound has also been explored for its antimicrobial properties. Studies suggest that benzimidazole derivatives can exhibit potent antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure | Unique Features |
|---|---|---|
| 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one | Methyl instead of isopropyl | Lower lipophilicity |
| 5-Fluoro-1-propyl-1H-benzo[d]imidazol-2(3H)-one | Propyl group | Intermediate properties |
The specific combination of a fluorine atom and an isopropyl group in this compound enhances its stability and biological activity compared to its analogs.
Research Applications
This compound has several applications in research:
- Fluorescent Probes: Its ability to detect metal ions such as iron makes it useful in biochemical assays.
- Drug Development: Its structural characteristics are being explored for designing novel therapeutics targeting cancer and infectious diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one?
- Methodological Answer : A standard approach involves alkylation of benzimidazol-2-one precursors using isopropyl bromide in the presence of a phase-transfer catalyst like tetra--butylammonium bromide under mild conditions (50–60°C, 6–8 hours). This method avoids harsh reagents and achieves moderate yields (45–60%) . Alternatively, transition-metal-free synthesis via base-promoted cyclization of amidines with ketones can be employed, though yields vary depending on substituent steric effects .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (H and C) is critical for confirming substituent positions and ring saturation. Infrared (IR) spectroscopy identifies functional groups like C=O stretches (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. Melting point analysis and X-ray crystallography (if crystals are obtainable) further confirm purity and structural integrity .
Q. How can researchers evaluate the in vitro cytotoxicity of benzimidazolone derivatives?
- Methodological Answer : Use cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hour incubation. Include positive controls (e.g., doxorubicin) and normalize results to solvent-only treatments. For mechanistic insights, combine with apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential measurements .
Advanced Research Questions
Q. How can computational methods like molecular docking be integrated into the design of benzimidazolone derivatives targeting specific enzymes?
- Methodological Answer : Perform homology modeling or obtain target enzyme structures (e.g., EGFR kinase) from the PDB. Use software like AutoDock Vina to predict binding modes of the fluorinated benzimidazolone core. Prioritize derivatives with strong hydrogen bonding (e.g., fluorine interactions with hinge regions) and favorable hydrophobic contacts. Validate predictions with free energy calculations (MM/PBSA) and correlate with in vitro IC values .
Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental biological activity data for benzimidazolone compounds?
- Methodological Answer : Re-examine docking parameters (e.g., protein flexibility, solvent models). If in silico binding scores conflict with cytotoxicity results, assess compound solubility (via HPLC logP) or metabolic stability (microsomal assays). Consider off-target effects using kinome-wide profiling. Structural analogs with minor substituent changes (e.g., replacing isopropyl with cyclopropyl) can help isolate key pharmacophores .
Q. How can reaction conditions be optimized to improve the yield of this compound during alkylation steps?
- Methodological Answer : Screen bases (e.g., KCO vs. CsCO) and solvents (DMF vs. acetonitrile) to enhance nucleophilicity. Increase catalyst loading (e.g., 10 mol% tetra--butylammonium bromide) and monitor reaction progress via TLC. For transition-metal-free routes, elevated temperatures (80–100°C) and longer reaction times (12–24 hours) may improve cyclization efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
